2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol
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Overview
Description
2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol is an organic compound that belongs to the class of amino alcohols. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and an amino alcohol functional group. The presence of the thiophene ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methylthiophene-2-carbaldehyde with butan-1-amine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amino alcohol.
Reaction Conditions:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Reaction time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and increased yield. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of primary amines
Substitution: Formation of halogenated derivatives or secondary amines
Scientific Research Applications
2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol is largely dependent on its interaction with biological targets. The compound can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. The thiophene ring can also participate in π-π stacking interactions with aromatic residues in proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-ethanol
- 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-1-ol
- 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-pentan-1-ol
Uniqueness
Compared to its analogs, 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol has a unique combination of a butyl chain and a thiophene ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific steric and electronic characteristics.
Properties
IUPAC Name |
2-[(3-methylthiophen-2-yl)methylamino]butan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NOS/c1-3-9(7-12)11-6-10-8(2)4-5-13-10/h4-5,9,11-12H,3,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSKFEIFENZNJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=C(C=CS1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24804159 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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